(4-butylpiperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-butylpiperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and triazole rings in the structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butylpiperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group:
Incorporation of the Piperazine Ring: The piperazine ring is then attached to the triazole derivative through a condensation reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-butylpiperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the triazole ring, which is known for such activities.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of infections or as anticancer agents.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-butylpiperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, altering their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-butylpiperazin-1-yl)(5-((4-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- (4-butylpiperazin-1-yl)(5-((4-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
The uniqueness of (4-butylpiperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone lies in the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H23ClN6O |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
(4-butylpiperazin-1-yl)-[5-(4-chloroanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C17H23ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7H,2-3,8-12H2,1H3,(H2,19,20,21,22) |
InChI Key |
OJAWGJVRJXBNHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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